
3-Cyclopent-1-enyl-acrylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopent-1-enyl-acrylic acid methyl ester, also known by its IUPAC name methyl (E)-3-(cyclopenten-1-yl)prop-2-enoate, is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. This compound is characterized by the presence of a cyclopentene ring attached to an acrylic acid methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Cyclopent-1-enyl-acrylic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-Cyclopent-1-enyl-acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. For example, the use of solid acid catalysts or enzyme-catalyzed esterification can be employed to enhance the reaction efficiency and reduce the environmental impact of the process .
Analyse Des Réactions Chimiques
3-Cyclopent-1-enyl-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives .
Applications De Recherche Scientifique
3-Cyclopent-1-enyl-acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopent-1-enyl-acrylic acid methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The cyclopentene ring provides a unique structural motif that can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
3-Cyclopent-1-enyl-acrylic acid methyl ester can be compared with other similar compounds such as:
Cyclopent-1-enyl-acrylic acid: The parent acid form of the ester, which has similar reactivity but different solubility and stability properties.
Cyclopent-1-enyl-acrylic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group, which may have different physical and chemical properties.
Cyclopent-1-enyl-propionic acid methyl ester: A related compound with a propionic acid group instead of an acrylic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the cyclopentene ring and the acrylic acid methyl ester group, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl (E)-3-(cyclopenten-1-yl)prop-2-enoate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)7-6-8-4-2-3-5-8/h4,6-7H,2-3,5H2,1H3/b7-6+ |
Clé InChI |
QTKPJQLBCMHWQI-VOTSOKGWSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CCCC1 |
SMILES canonique |
COC(=O)C=CC1=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


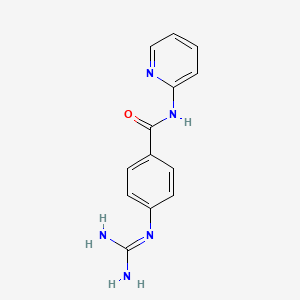
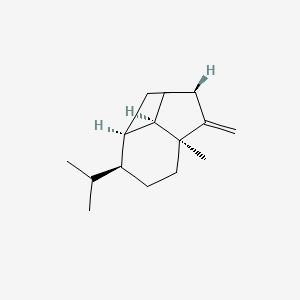
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

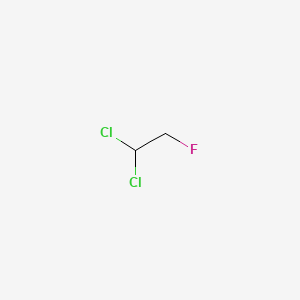
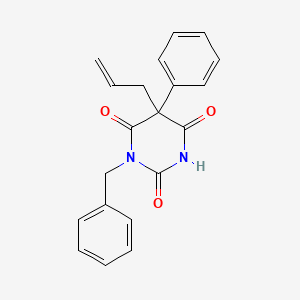
![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
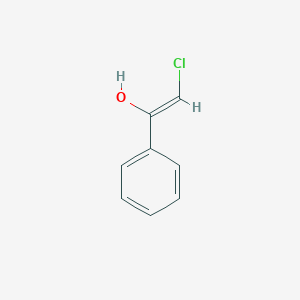
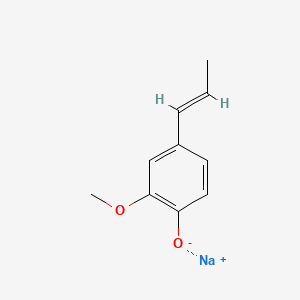



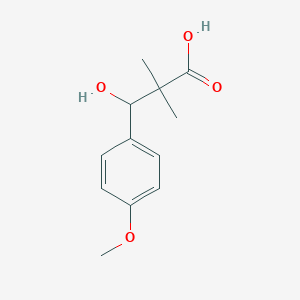
![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
